

N-Isopropylanthranilamide physical and chemical properties

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Compound of Interest

Compound Name: 2-Amino-n-isopropylbenzamide

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An In-Depth Technical Guide to the Physical and Chemical Properties of N-Isopropylanthranilamide

Introduction

N-Isopropylanthranilamide, with the CAS Number 30391-89-0, is a derivative of anthranilic acid, positioning it within the broader class of ortho-amino benzamides.^[1] Its structure, featuring a primary aromatic amine, a secondary amide, and an isopropyl group, imparts a unique combination of properties that make it a molecule of interest for researchers in medicinal chemistry and materials science. As a synthetic intermediate, it serves as a building block for more complex heterocyclic systems, leveraging the reactivity of its dual functional groups. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and spectroscopic characterization, designed for scientists and drug development professionals.

Chemical Identity and Structure

The fundamental characteristics of a molecule are dictated by its structure. N-Isopropylanthranilamide combines an aromatic core with functional groups capable of hydrogen bonding and nucleophilic/electrophilic interactions.

Core Identifiers

Property	Value
IUPAC Name	2-Amino-N-(propan-2-yl)benzamide
Synonyms	N-Isopropyl-2-aminobenzamide, Anthranilic acid isopropylamide[1]
CAS Number	30391-89-0[1]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O[1]
Molecular Weight	178.23 g/mol [1]

Molecular Structure

The arrangement of the functional groups—the primary aromatic amine (position 2) and the N-isopropyl carboxamide (position 1)—allows for intramolecular hydrogen bonding, which can influence its conformation and physical properties, such as melting point and solubility.

Caption: Chemical structure of N-Isopropylanthranilamide.

Physicochemical Properties

The physical properties of N-Isopropylanthranilamide are a direct consequence of its molecular weight and the intermolecular forces it can form, primarily hydrogen bonds and van der Waals interactions.

Summary of Physical Data

Property	Value	Source
Melting Point	147 °C	[1]
Boiling Point	355.7 ± 25.0 °C	Predicted[1]
Density	1.077 ± 0.06 g/cm ³	Predicted[1]
Appearance	White to off-white solid	Inferred from similar compounds
Solubility	Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.	Inferred from structure

Expert Insight: The relatively high melting point of 147 °C for a molecule of this size is indicative of strong intermolecular forces.[1] The presence of both a hydrogen bond donor (amine and amide N-H) and acceptor (amide C=O and amine N) facilitates the formation of a stable crystal lattice, requiring significant thermal energy to disrupt. Its predicted high boiling point further supports this observation.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification. While specific experimental spectra are not publicly cataloged, the expected data can be reliably predicted based on the molecule's functional groups and structure.[2][3]

Predicted Spectroscopic Data

Technique	Expected Features
^1H NMR	<ul style="list-style-type: none">~7.5-6.5 ppm: Multiplets (4H, aromatic protons).~5.5 ppm: Broad singlet (2H, $-\text{NH}_2$ protons).~8.0 ppm: Broad singlet (1H, amide $-\text{NH}-$ proton).~4.2 ppm: Septet (1H, isopropyl $-\text{CH}-$).~1.2 ppm: Doublet (6H, isopropyl $-\text{CH}_3$ protons).
^{13}C NMR	<ul style="list-style-type: none">~168 ppm: Amide carbonyl carbon.~148-115 ppm: 6 aromatic carbons.~42 ppm: Isopropyl $-\text{CH}-$ carbon.~22 ppm: Isopropyl $-\text{CH}_3$ carbons.
IR (cm^{-1})	<ul style="list-style-type: none">3450-3300: Two N-H stretch bands (primary amine).~3300: Single N-H stretch band (secondary amide).~1640: $\text{C}=\text{O}$ stretch (amide I band).~1600, ~1450: $\text{C}=\text{C}$ aromatic ring stretches.
Mass Spec (EI)	<ul style="list-style-type: none">m/z 178: Molecular ion (M^+).m/z 163: $[\text{M}-\text{CH}_3]^+$.m/z 135: $[\text{M}-\text{C}_3\text{H}_7]^+$.$m/z$ 120: $[\text{C}_7\text{H}_6\text{NO}]^+$ (from amide cleavage).

Causality in Spectroscopy:

- ^1H NMR: The chemical shifts are determined by the electronic environment. Aromatic protons are deshielded by the ring current. The amide proton is typically downfield due to the electron-withdrawing nature of the adjacent carbonyl group. The splitting pattern (septet and doublet) is a classic signature of an isopropyl group due to the $n+1$ rule.[\[4\]](#)
- IR Spectroscopy: The positions of the stretching frequencies correspond to the bond strengths and masses of the atoms involved. The two distinct N-H bands for the primary amine arise from symmetric and asymmetric stretching modes.[\[5\]](#) The amide carbonyl stretch is a strong, sharp signal and is a key diagnostic peak.[\[6\]](#)

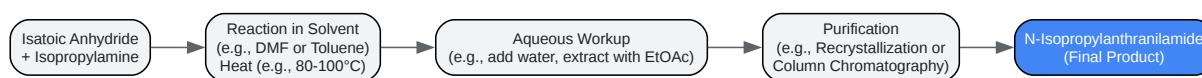
Synthesis and Reactivity

N-Isopropylanthranilamide is readily synthesized via a robust and high-yielding reaction, making it an accessible starting material. Its reactivity is governed by its nucleophilic amine and

the stability of the amide bond.

Synthetic Pathway from Isatoic Anhydride

The most direct and common synthesis involves the reaction of isatoic anhydride with isopropylamine.^{[7][8]} This reaction is mechanistically elegant: the amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The resulting intermediate is unstable and readily loses carbon dioxide to form the final amide product. This method is favored for its operational simplicity and the fact that the only byproduct is a gas (CO₂), which simplifies purification.^[8]



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Caption: General workflow for the synthesis of N-Isopropylanthranilamide.

Experimental Protocol: Synthesis of N-Isopropylanthranilamide

This protocol is a self-validating system; successful synthesis can be confirmed by comparing the physical (melting point) and spectroscopic data of the product against the reference values.

- Reagents & Equipment:
 - Isatoic Anhydride (1.0 eq)
 - Isopropylamine (1.2 eq)
 - Anhydrous solvent (e.g., Toluene or DMF)
 - Round-bottom flask, condenser, magnetic stirrer, heating mantle
 - Standard workup and purification glassware
- Procedure:

- To a stirred solution of isatoic anhydride in the chosen solvent, add isopropylamine dropwise at room temperature.
- Causality: The slow addition controls the initial exotherm from the amine-anhydride reaction.
- Heat the reaction mixture to 80-100 °C for 2-4 hours. The evolution of CO₂ gas should be observed.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Cool the mixture to room temperature and remove the solvent under reduced pressure.
- Trustworthiness: This step removes excess solvent and any unreacted isopropylamine.
- Workup & Purification:
 - Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer sequentially with dilute aqueous HCl (to remove any residual amine), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
 - Purify the resulting solid by recrystallization (e.g., from an ethanol/water mixture) to yield the final product.
 - Confirm the purity and identity via melting point determination and spectroscopic analysis (NMR, IR).

Chemical Reactivity

The molecule possesses three primary sites of reactivity: the primary amine, the amide bond, and the aromatic ring.



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Caption: Key reactive sites on the N-Isopropylanthranilamide molecule.

- **Primary Aromatic Amine ($-NH_2$):** This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. Its position ortho to the amide can facilitate cyclization reactions to form heterocycles like quinazolinones.
- **Amide Bond ($-CONH-$):** The amide bond is generally stable but can be hydrolyzed to anthranilic acid and isopropylamine under strong acidic or basic conditions with heating.
- **Aromatic Ring:** The amine group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho and para to it (positions 3 and 5).

Safety and Handling

N-Isopropylanthranilamide should be handled using standard laboratory safety protocols. As with many aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Conclusion

N-Isopropylanthranilamide is a well-defined chemical entity with predictable and useful properties. Its straightforward synthesis from isatoic anhydride makes it readily accessible.^[8] The combination of a nucleophilic primary amine and a stable amide linkage on an aromatic scaffold provides a versatile platform for further chemical modification, particularly in the synthesis of heterocyclic compounds relevant to pharmaceutical and materials science research. The data and protocols presented in this guide offer a robust foundation for its use in a research and development setting.

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